molecular formula C23H16F2N2O6S B2585242 N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide CAS No. 892739-57-0

N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

Cat. No. B2585242
CAS RN: 892739-57-0
M. Wt: 486.45
InChI Key: NIQPBPLOFMADSV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C23H16F2N2O6S and its molecular weight is 486.45. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-Inflammatory and Analgesic Properties Potential: This compound could be a candidate for developing novel anti-inflammatory drugs or pain management therapies.
  • Anticancer Activity

    • Applications : It may serve as a lead compound for designing targeted anticancer agents .

    Enzyme Inhibition

    • Potential : By modulating enzyme activity, it could impact disease pathways or metabolic processes .

    Antioxidant Properties

    • Applications : It might find use in formulations for skin health, neuroprotection, or age-related diseases .

    Drug Delivery Systems

    • Applications : It may contribute to improving drug bioavailability and efficacy .

    Molecular Docking Studies

    • Drug Design : These findings guide rational drug design and optimization .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide involves the condensation of 2,4-difluoroaniline with 4-methoxybenzenesulfonyl chloride to form N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide. This intermediate is then reacted with 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to form the target compound.", "Starting Materials": [ "2,4-difluoroaniline", "4-methoxybenzenesulfonyl chloride", "7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2,4-difluoroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide.", "Step 2: Reaction of N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide with 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the target compound N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide." ] }

CAS RN

892739-57-0

Product Name

N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

Molecular Formula

C23H16F2N2O6S

Molecular Weight

486.45

IUPAC Name

N-(2,4-difluorophenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide

InChI

InChI=1S/C23H16F2N2O6S/c1-33-14-4-6-15(7-5-14)34(31,32)21-20(28)16-8-2-12(10-19(16)27-23(21)30)22(29)26-18-9-3-13(24)11-17(18)25/h2-11H,1H3,(H,26,29)(H2,27,28,30)

InChI Key

NIQPBPLOFMADSV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F)NC2=O)O

solubility

not available

Origin of Product

United States

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